molecular formula C13H9BrClN3O3 B10973628 1-(4-Bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea

1-(4-Bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea

Cat. No.: B10973628
M. Wt: 370.58 g/mol
InChI Key: JLCGHEHHXBITHX-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to phenyl rings, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA typically involves the reaction of 4-bromo-3-chloroaniline with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Phenyl derivatives with different substituents replacing bromine or chlorine.

Scientific Research Applications

N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the nitro group allows it to participate in redox reactions, while the halogen atoms can enhance its binding affinity to target proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-METHOXYPHENYL)UREA
  • N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-AMINOPHENYL)UREA
  • N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-HYDROXYPHENYL)UREA

Comparison: N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo redox reactions, making it a versatile compound in various chemical transformations and biological studies.

Properties

Molecular Formula

C13H9BrClN3O3

Molecular Weight

370.58 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea

InChI

InChI=1S/C13H9BrClN3O3/c14-11-5-4-9(7-12(11)15)17-13(19)16-8-2-1-3-10(6-8)18(20)21/h1-7H,(H2,16,17,19)

InChI Key

JLCGHEHHXBITHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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